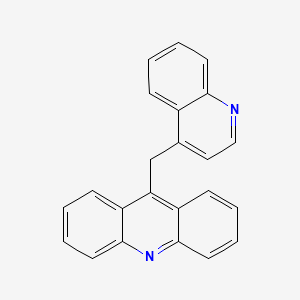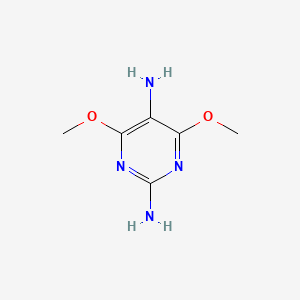
4,6-Dimethoxypyrimidine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxypyrimidine-2,5-diamine is a heterocyclic organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of methoxy groups at positions 4 and 6, along with amino groups at positions 2 and 5, imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrimidine-2,5-diamine typically involves multiple steps. One common method starts with the reaction of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine. This intermediate is then reacted with phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine. Finally, methylation using dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst, such as tetrabutyl ammonium bromide, produces this compound .
Industrial Production Methods: Industrial production methods aim to optimize yield and reduce environmental impact. One such method involves the use of dimethyl carbonate as a methylating agent, which is non-toxic and environmentally friendly. The reaction conditions are carefully controlled to achieve high conversion rates and selectivity .
化学反応の分析
Types of Reactions: 4,6-Dimethoxypyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
4,6-Dimethoxypyrimidine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of pesticides and other agrochemicals.
作用機序
The mechanism of action of 4,6-Dimethoxypyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral particles. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-Amino-4,6-dimethoxypyrimidine: This compound shares a similar structure but lacks the amino group at position 5.
2-Amino-4,6-dihydroxypyrimidine: It has hydroxyl groups instead of methoxy groups at positions 4 and 6.
2-Amino-4,6-dichloropyrimidine: This compound has chlorine atoms at positions 4 and 6 instead of methoxy groups
Uniqueness: 4,6-Dimethoxypyrimidine-2,5-diamine is unique due to the presence of both methoxy and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
4,6-dimethoxypyrimidine-2,5-diamine |
InChI |
InChI=1S/C6H10N4O2/c1-11-4-3(7)5(12-2)10-6(8)9-4/h7H2,1-2H3,(H2,8,9,10) |
InChIキー |
HAWDSPQPDWRYTB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC(=N1)N)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


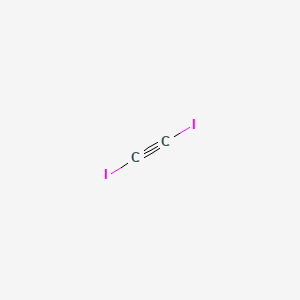
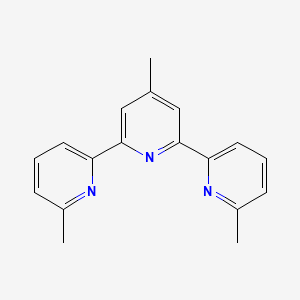
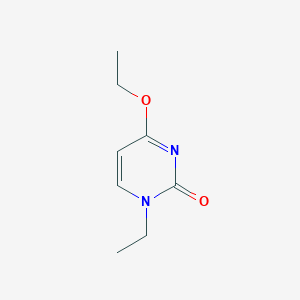

![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
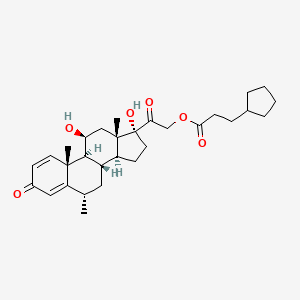
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
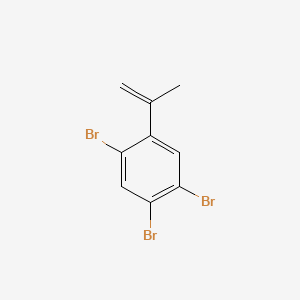
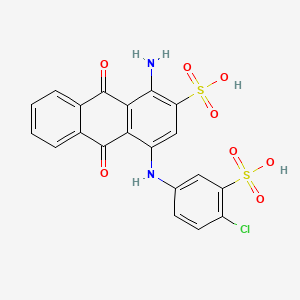
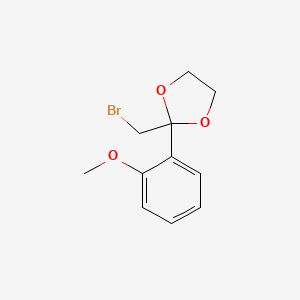
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)


